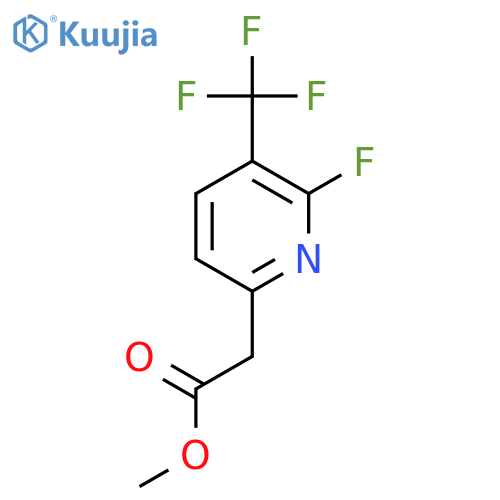Cas no 1803833-45-5 (Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate)
メチル 2-フルオロ-3-(トリフルオロメチル)ピリジン-6-アセテートは、高純度のフッ素化ピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内にフッ素原子とトリフルオロメチル基を有するため、高い脂溶性と代謝安定性を示します。特に、エステル部位の存在により、さらなる構造修飾が可能な点が特徴です。この化合物は有機合成における多様な変換反応に適しており、創薬研究分野で重要なビルディングブロックとして活用できます。精密な合成プロセスにより製造され、高い化学的均一性を保証しています。

1803833-45-5 structure
商品名:Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate
CAS番号:1803833-45-5
MF:C9H7F4NO2
メガワット:237.150996446609
CID:4906130
Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate
-
- インチ: 1S/C9H7F4NO2/c1-16-7(15)4-5-2-3-6(8(10)14-5)9(11,12)13/h2-3H,4H2,1H3
- InChIKey: LIIUKNZQHPCJJK-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(F)(F)F)C=CC(CC(=O)OC)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 39.2
Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005506-500mg |
Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate |
1803833-45-5 | 95% | 500mg |
$1,836.65 | 2022-04-02 | |
| Alichem | A029005506-250mg |
Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate |
1803833-45-5 | 95% | 250mg |
$1,058.40 | 2022-04-02 | |
| Alichem | A029005506-1g |
Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate |
1803833-45-5 | 95% | 1g |
$2,750.25 | 2022-04-02 |
Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
1803833-45-5 (Methyl 2-fluoro-3-(trifluoromethyl)pyridine-6-acetate) 関連製品
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
